(1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone
Overview
Description
(1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a complex organic compound with a molecular formula of C29H23NO4S and a molecular weight of 481.57 g/mol. This compound is primarily used in research settings and is known for its unique structural properties, which make it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone typically involves a one-pot reaction. This process starts with 1,3-benzothiazolium cations and α-haloketones, which undergo ring expansion under ultrasonication . The optimal conditions for this reaction include the use of 5% sodium hydroxide solution (3.7 equivalents) to achieve the best results . Characterization of the synthesized compound is done using various spectroscopic techniques such as NMR, IR, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions and using industrial-grade reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyrrolidinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
(1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and structural analysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
- (2,4-dimethylphenyl)[1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone
- 1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone
Uniqueness
What sets (1,1-dioxido-4-(4-phenoxyphenyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c28-25(26-16-6-7-17-26)24-18-27(22-10-4-5-11-23(22)32(24,29)30)19-12-14-21(15-13-19)31-20-8-2-1-3-9-20/h1-5,8-15,18H,6-7,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEDXRLCMCIERF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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